molecular formula C18H21NO4 B119251 (S)-Norreticuline CAS No. 4781-58-2

(S)-Norreticuline

Cat. No.: B119251
CAS No.: 4781-58-2
M. Wt: 315.4 g/mol
InChI Key: FVEMXQCEJGGXJB-AWEZNQCLSA-N
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Description

(S)-Norreticuline is a naturally occurring alkaloid found in various plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the biosynthesis of other biologically active alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Norreticuline typically involves several steps, starting from simpler precursors. One common method involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde under acidic conditions to form the intermediate tetrahydroisoquinoline. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method is advantageous due to its potential for scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions: (S)-Norreticuline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(S)-Norreticuline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.

    Biology: Studies investigate its role in plant metabolism and its potential effects on various biological systems.

    Medicine: Research explores its pharmacological properties, including potential anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: It may be used in the development of new pharmaceuticals and as a model compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (S)-Norreticuline involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of dopamine and other neurotransmitters. Additionally, it may influence oxidative stress pathways, providing neuroprotective effects by reducing oxidative damage.

Comparison with Similar Compounds

    ®-Norreticuline: The enantiomer of (S)-Norreticuline, with similar but distinct biological activities.

    Reticuline: A related alkaloid with a similar structure but different stereochemistry.

    Tetrahydropapaveroline: Another related compound involved in the biosynthesis of various alkaloids.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its role as an intermediate in the biosynthesis of other alkaloids also sets it apart from similar compounds.

Properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEMXQCEJGGXJB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331558
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-58-2
Record name (S)-Norreticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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